2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrimidines under microwave conditions has been established. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium azide and halogenating agents are frequently employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can exhibit distinct biological activities and properties .
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate various signaling pathways, such as the ERK signaling pathway, resulting in the suppression of cell proliferation and induction of cell death .
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar fused ring system but differ in their specific ring structures and biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound has a different ring fusion pattern and exhibits distinct biological properties.
1,2,4-Triazolo[3,4-b]thiadiazine: This compound features a thiadiazine ring fused with a triazole ring and has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
69141-78-2 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-2-3-7-4-10(6)9-5/h2-4H,1H3 |
InChI Key |
LBZQPEUACOYVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NC=CC2=N1 |
Origin of Product |
United States |
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